molecular formula C11H16O4 B14441538 Benzenemethanol, 4-ethoxy-3,5-dimethoxy- CAS No. 74340-20-8

Benzenemethanol, 4-ethoxy-3,5-dimethoxy-

Cat. No.: B14441538
CAS No.: 74340-20-8
M. Wt: 212.24 g/mol
InChI Key: BGKGJVKPQHKRCP-UHFFFAOYSA-N
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Description

Benzenemethanol, 4-ethoxy-3,5-dimethoxy- is an organic compound with the molecular formula C11H16O4 It is a derivative of benzenemethanol, featuring ethoxy and dimethoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 4-ethoxy-3,5-dimethoxy- typically involves the alkylation of 4-hydroxy-3,5-dimethoxybenzyl alcohol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 4-ethoxy-3,5-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-ethoxy-3,5-dimethoxybenzaldehyde or 4-ethoxy-3,5-dimethoxybenzoic acid.

    Reduction: Formation of 4-ethoxy-3,5-dimethoxytoluene.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzenemethanol, 4-ethoxy-3,5-dimethoxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanol, 4-ethoxy-3,5-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to donate or accept electrons, participate in hydrogen bonding, and undergo various chemical transformations. These interactions can modulate biological processes and pathways, leading to its observed effects.

Comparison with Similar Compounds

Benzenemethanol, 4-ethoxy-3,5-dimethoxy- can be compared with other similar compounds such as:

    Benzenemethanol, 3,4-dimethoxy-: Lacks the ethoxy group, leading to different chemical and biological properties.

    Benzenemethanol, 4-methoxy-: Contains only one methoxy group, resulting in distinct reactivity and applications.

    Benzeneethanamine, 3,4-dimethoxy-:

Properties

CAS No.

74340-20-8

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

(4-ethoxy-3,5-dimethoxyphenyl)methanol

InChI

InChI=1S/C11H16O4/c1-4-15-11-9(13-2)5-8(7-12)6-10(11)14-3/h5-6,12H,4,7H2,1-3H3

InChI Key

BGKGJVKPQHKRCP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1OC)CO)OC

Origin of Product

United States

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